molecular formula C21H23N3OS B4705471 (3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone

(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone

Cat. No. B4705471
M. Wt: 365.5 g/mol
InChI Key: GBBPTFZZNFNSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful for a variety of applications, including biochemical and physiological research.

Mechanism of Action

The mechanism of action of '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' is not fully understood. However, studies have suggested that this compound may act on certain receptors in the brain and nervous system, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 'this compound' can have a variety of biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases. Additionally, studies have suggested that this compound may have neuroprotective effects, which could have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' in lab experiments include its unique properties, which make it useful for a variety of applications. However, there are also limitations to using this compound, including the fact that it is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds.

Future Directions

There are many potential future directions for research involving '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone'. Some possible areas of research include:
- Further studies on the mechanism of action of this compound, which could lead to the development of new treatments for neurological disorders.
- Studies on the potential use of this compound as an anti-inflammatory agent, which could have implications for the treatment of inflammatory diseases.
- Investigations into the safety and toxicity of this compound, which could inform its potential use in clinical settings.

Scientific Research Applications

'(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' has been studied extensively for its potential use in scientific research. This compound has been found to have unique properties that make it useful for a variety of applications, including biochemical and physiological research.

properties

IUPAC Name

(3-methylthiophen-2-yl)-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-9-13-26-21(16)20(25)18-4-2-11-23(15-18)14-17-5-7-19(8-6-17)24-12-3-10-22-24/h3,5-10,12-13,18H,2,4,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBPTFZZNFNSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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